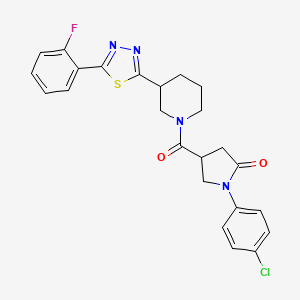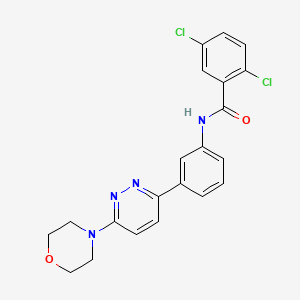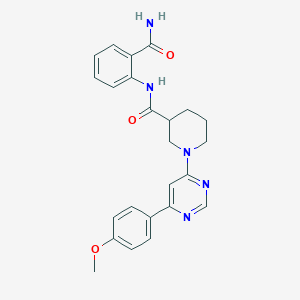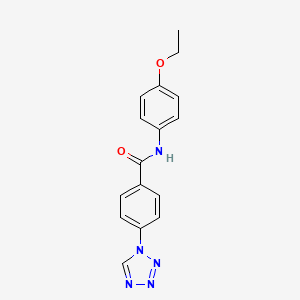methyl]thiourea CAS No. 303024-53-5](/img/structure/B2750021.png)
1-(4-Methoxyphenyl)-3-[(1E)-[(4-methylphenyl)imino](phenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[(1E)-[(4-methylphenyl)imino](phenyl)methyl]thiourea is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The applications of 1-(4-Methoxyphenyl)-3-[(1E)-(4-methylphenyl)iminomethyl]thiourea span various fields of scientific research, excluding its drug use, dosage, and side effects. Here, we summarize the findings from different studies to provide a comprehensive understanding of its scientific applications.
Synthesis and Characterization
A significant portion of the research focuses on the synthesis, characterization, and potential applications of compounds related to 1-(4-Methoxyphenyl)-3-[(1E)-(4-methylphenyl)iminomethyl]thiourea. For example, the study of the synthesis, molecular docking, DNA binding, cytotoxicity, and Density Functional Theory (DFT) studies of a similar compound provides insights into its potential applications in molecular biology and medicinal chemistry (Mushtaque et al., 2016). This research highlights the compound's capability to bind with DNA and its cytotoxic nature against certain cell lines, suggesting its utility in the development of cancer therapies.
Material Science and Molecular Engineering
Another area of application is in material science and molecular engineering, where such compounds are utilized for their unique chemical properties. Research on the synthesis and rearrangements in the thiazoline imine series, including thioureas, discusses the chemical reactions and potential for creating novel materials with specific desired properties (K. M. Murav'eva et al., 1967).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of compounds related to 1-(4-Methoxyphenyl)-3-[(1E)-(4-methylphenyl)iminomethyl]thiourea have been explored, indicating their potential in developing new antimicrobial agents and cancer treatments. For instance, the synthesis and spectral characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against certain bacteria and fungi, suggesting their use in combating microbial infections (H. M. Vinusha et al., 2015).
Photophysical Studies
Photophysical studies of thiourea derivatives, including investigations into their photodecomposition and the potential for creating carbodiimides as photostable end products, highlight the importance of these compounds in the development of photosensitive materials and in photophysical research (Olajide E. Alawode et al., 2011).
Green Chemistry
The application of green chemistry principles in the synthesis of functionalized compounds through a three-component tandem reaction in ionic liquid media represents an environmentally friendly approach to chemical synthesis. This method emphasizes the importance of sustainable practices in the chemical industry (A. Shahvelayati et al., 2017).
Propiedades
IUPAC Name |
(3Z)-1-(4-methoxyphenyl)-3-[(4-methylanilino)-phenylmethylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-16-8-10-18(11-9-16)23-21(17-6-4-3-5-7-17)25-22(27)24-19-12-14-20(26-2)15-13-19/h3-15H,1-2H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPUTZKSYZAYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC(=S)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C(=S)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749948.png)



![1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea](/img/structure/B2749954.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]dec-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)
